molecular formula C18H29NO2S B2674654 N-cyclohexyl-N-ethyl-2,3,5,6-tetramethylbenzene-1-sulfonamide CAS No. 496014-05-2

N-cyclohexyl-N-ethyl-2,3,5,6-tetramethylbenzene-1-sulfonamide

Cat. No.: B2674654
CAS No.: 496014-05-2
M. Wt: 323.5
InChI Key: XHQXMECZRMNBBT-UHFFFAOYSA-N
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Description

N-cyclohexyl-N-ethyl-2,3,5,6-tetramethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This specific compound is characterized by its unique structure, which includes a cyclohexyl group, an ethyl group, and a tetramethylbenzene sulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N-ethyl-2,3,5,6-tetramethylbenzene-1-sulfonamide typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with N-cyclohexyl-N-ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems can help in maintaining consistent quality and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N-ethyl-2,3,5,6-tetramethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products

    Oxidation: Formation of sulfonic acids or sulfoxides

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted sulfonamides

Scientific Research Applications

N-cyclohexyl-N-ethyl-2,3,5,6-tetramethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N-ethyl-2,3,5,6-tetramethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N-ethylbenzene-1-sulfonamide
  • N-cyclohexyl-N-methyl-2,3,5,6-tetramethylbenzene-1-sulfonamide
  • N-cyclohexyl-N-ethyl-4-methylbenzene-1-sulfonamide

Uniqueness

N-cyclohexyl-N-ethyl-2,3,5,6-tetramethylbenzene-1-sulfonamide is unique due to the presence of the tetramethylbenzene moiety, which provides steric hindrance and influences the compound’s reactivity and biological activity. This structural feature distinguishes it from other sulfonamides and contributes to its specific applications and properties.

Properties

IUPAC Name

N-cyclohexyl-N-ethyl-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2S/c1-6-19(17-10-8-7-9-11-17)22(20,21)18-15(4)13(2)12-14(3)16(18)5/h12,17H,6-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHQXMECZRMNBBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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